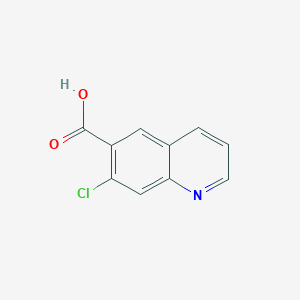

7-Chloro-6-quinolinecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

7-chloroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |

InChI Key |

JRMGTSRTCSMUBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloro 6 Quinolinecarboxylic Acid

Classical and Established Synthetic Routes to the 7-Chloro-6-quinolinecarboxylic Acid Core

Traditional methods for quinoline (B57606) synthesis have laid the groundwork for accessing complex derivatives. These routes, while sometimes limited by harsh conditions or moderate yields, are fundamental to understanding the construction of the quinoline nucleus.

Gould-Jacobs Reaction and Variants in Quinolinecarboxylic Acid Synthesis

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are direct precursors to quinolinecarboxylic acids. wikipedia.org The process begins with the condensation of a substituted aniline (B41778) with a malonic acid derivative, typically diethyl ethoxymethylenemalonate. wikipedia.orgrsc.orgablelab.eu This is followed by a thermal cyclization to form the quinoline ring system. wikipedia.orgablelab.eu

The general mechanism involves several key steps:

Condensation: An aniline reacts with an alkoxy methylenemalonic ester. This initial step involves a nucleophilic attack from the amine nitrogen, followed by the elimination of an ethanol molecule to form a condensation product. wikipedia.org

Cyclization: The intermediate undergoes a thermal, high-temperature intramolecular cyclization. This 6-electron cyclization process results in the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu High temperatures, often exceeding 250°C, are necessary for this step, which can sometimes lead to product decomposition. mdpi.com

Saponification and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org

The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org However, a significant challenge arises when using asymmetrically substituted anilines, as the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products. mdpi.com Variants of this reaction have been developed to improve yields and shorten reaction times, including the use of microwave irradiation to achieve the high temperatures required for cyclization more efficiently. ablelab.eu

Cyclization Reactions for Constructing the Quinoline Ring System

Beyond the Gould-Jacobs reaction, several other classical methods are employed to construct the fundamental quinoline ring system. These reactions offer alternative pathways using different precursors and reaction conditions.

| Synthetic Route | Description | Precursors |

| Friedländer Synthesis | Condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. rsc.org | o-aminobenzaldehyde, compounds with α-methylene group |

| Pfitzinger Reaction | Condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. pharmaguideline.comnih.gov | Isatin, carbonyl compounds |

| Skraup Synthesis | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com The reaction proceeds via the in-situ formation of acrolein from glycerol. pharmaguideline.com | Aniline, glycerol, sulfuric acid |

| Doebner-von Miller Reaction | A modification of the Skraup synthesis that reacts an aniline with α,β-unsaturated aldehydes or ketones. rsc.org | Aniline, α,β-unsaturated carbonyls |

| Combes Synthesis | Condensation of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.comiipseries.org | Aniline, 1,3-dicarbonyl compounds |

These methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and sometimes low efficiency. nih.gov

Precursor Selection and Optimization in this compound Synthesis

The final substitution pattern of the quinoline ring is determined by the precursors. For the synthesis of this compound, the selection of a correctly substituted aniline is critical. The starting material must contain the necessary chloro-substituent at the position that will become the C7 position of the quinoline ring. For instance, in a Gould-Jacobs approach, a precursor such as diethyl 2-[(3-chloro-4-fluorophenylamino)methylene]malonate, derived from 3-chloro-4-fluorophenylamine, is used to synthesize a related 7-chloro-6-fluoro-quinolinecarboxylic acid. lookchem.com Similarly, the preparation of a 7-chloro-8-methylquinoline derivative utilizes 3-chloro-2-methylaniline as a starting material. google.com

Modern and Sustainable Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally benign methods for quinoline synthesis. These approaches often employ catalysts and adhere to the principles of green chemistry.

Catalyst-Mediated Processes for Enhanced Efficiency

Catalysts play a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity and in better yields. Various catalytic systems have been applied to quinoline synthesis.

Lewis Acid Catalysis : Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O) or Boron trifluoride-tetrahydrofuran (BF₃·THF) have been shown to be effective catalysts in the Doebner reaction for producing quinoline-4-carboxylic acids. nih.govacs.org These catalysts can promote the reaction even with electron-deficient anilines, which are often problematic in conventional Doebner reactions. nih.govacs.org

Transition Metal Catalysis : Transition metals are widely used to facilitate the construction of the quinoline scaffold. For example, a cascade cyclization reaction involving an aniline, an alkyne, and an aldehyde can be catalyzed by a Zn(II)/Cu(I) system. rsc.org Palladium acetate has also been used to catalyze the oxidative cyclization of anilines and aryl allyl alcohols to form quinolines without the need for additional acids or bases. rsc.org

Solid Acid Catalysis : To improve catalyst recovery and reusability, solid acid catalysts like Nafion NR50 have been employed. This reusable catalyst efficiently mediates the Friedländer quinoline synthesis in an environmentally friendly solvent like ethanol under microwave irradiation. organic-chemistry.org

| Catalyst Type | Example | Reaction | Advantage |

| Lewis Acid | BF₃·THF | Doebner Reaction | Enables use of electron-deficient anilines |

| Transition Metal | Palladium Acetate | Oxidative Cyclization | No need for acid/base additives |

| Solid Acid | Nafion NR50 | Friedländer Synthesis | Reusable, eco-friendly |

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org These principles are increasingly being applied to the synthesis of quinoline derivatives. nih.gov

Key green approaches include:

Alternative Energy Sources : Microwave irradiation and ultrasonic irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.orgnih.gov The use of microwaves in the Gould-Jacobs reaction, for instance, can dramatically improve yields and reduce reaction times. ablelab.eu

Environmentally Benign Solvents : The replacement of hazardous organic solvents with greener alternatives like water or ethanol is a core principle. The Nafion-catalyzed Friedländer synthesis is an example where ethanol is used as the reaction medium. organic-chemistry.org

Atom Economy and One-Pot Syntheses : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. One-pot, multi-component reactions (MCRs) are highly effective in this regard, as they combine several steps into a single operation, reducing waste and saving time and energy. nih.govnih.gov

Flow Chemistry : Continuous flow processes offer improved control over reaction parameters, enhanced safety, and can lead to higher efficiency compared to traditional batch processing. durham.ac.uk The synthesis of functionalized quinolines has been successfully demonstrated using continuous flow systems, significantly reducing reaction times from hours to seconds. durham.ac.uk

By integrating these modern and sustainable methodologies, the synthesis of this compound and its derivatives can be achieved with greater efficiency and a reduced environmental footprint.

Microwave-Assisted and Solvent-Free Syntheses of Quinolinecarboxylic Acids

Green chemistry principles have driven the development of more sustainable synthetic protocols. Microwave-assisted and solvent-free methods are at the forefront of these efforts, offering significant advantages such as reduced reaction times, increased yields, and minimized waste production.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by efficiently and uniformly heating the reaction mixture. In the context of quinoline synthesis, such as the Friedländer annulation, microwave assistance has been shown to dramatically improve yields and shorten reaction times compared to conventional heating methods. For instance, a catalyst-free microwave-assisted Friedländer synthesis of 8-hydroxyquinolines reported an average yield of 72%, a significant increase from the 34% yield obtained via traditional oil-bath heating. nih.gov

The application of microwave technology is not limited to a single synthetic route. Various methods for producing quinoline-4-carboxylic acid derivatives have been adapted for microwave irradiation, with some reactions completing in as little as one to two minutes. researchgate.net This rapid and efficient heating reduces the likelihood of side product formation, leading to cleaner reaction profiles and simpler purification processes. researchgate.net

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Conventional | Oil-bath heating | Several hours to days | ~34% | nih.gov |

| Microwave | Ethanol, 130°C | 30-40 minutes | 48-84% | nih.gov |

| Microwave | Neat, Acetic Acid, 160°C | 5 minutes | Excellent | researchgate.net |

| Microwave | YbCl₃ catalyst, Solvent-free | 4 minutes | 80-95% | nih.gov |

Table 1. Comparison of Conventional and Microwave-Assisted Synthesis for Quinoline Derivatives.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions represent a significant step towards environmentally benign chemical processes by eliminating the need for volatile and often hazardous organic solvents. These reactions are typically conducted by grinding the reactants together, sometimes in the presence of a catalyst.

The Friedländer reaction, a key method for quinoline synthesis, has been successfully adapted to solvent-free conditions. academie-sciences.fr One approach utilizes Brønsted-acidic ionic liquids as recyclable catalysts, which facilitate the condensation and cyclodehydration steps to afford quinolines in high yields under mild conditions. mdpi.com Another effective method employs o-benzenedisulfonimide as a non-volatile, non-corrosive, and recyclable acid catalyst, yielding various 2,3-disubstituted quinolines with good to excellent results. mdpi.com These solvent-free protocols not only reduce environmental impact but can also simplify product isolation and catalyst recovery. academie-sciences.fracademie-sciences.fr

Chemo- and Regioselective Synthesis of this compound Isomers and Analogs

Controlling the precise arrangement of substituents on the quinoline core is a critical challenge in synthesis. Chemo- and regioselective methods are essential for selectively producing the this compound isomer over other potential products and for creating structurally related analogs for further research.

The regiochemical outcome of quinoline synthesis is largely dictated by the chosen synthetic pathway and the substitution pattern of the starting materials. Several classical methods provide reliable control over isomer formation:

Gould-Jacobs Reaction: This pathway is particularly relevant for synthesizing 4-hydroxyquinoline-3-carboxylic acids. To obtain the 7-chloro-6-carboxylic acid scaffold, one would start with a specifically substituted aniline, such as a derivative of 4-chloro-3-aminobenzoic acid, which cyclizes in a predictable manner to yield the desired isomer. researchgate.net

Pfitzinger Reaction: This method involves the condensation of an isatin derivative with a carbonyl compound. The substituents on the resulting quinoline-4-carboxylic acid are determined by the structure of the isatin. nih.gov For example, starting with 6-chloroisatin would direct the chlorine atom to the 7-position of the final quinoline ring.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. The final substitution pattern is a direct consequence of the aniline precursor, allowing for regioselective synthesis. mdpi.com

Beyond controlling isomerism, modern synthetic techniques allow for the creation of diverse analogs of this compound. Regioselective metalation offers a powerful strategy for functionalizing the pre-formed quinoline ring. For instance, directed metalation of a 7-chloroquinoline (B30040) core using mixed lithium-magnesium reagents can generate a reactive intermediate that is selectively functionalized at a specific position, such as C8. durham.ac.uk This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups and build a library of analogs. durham.ac.uk

| Reagent Class | Example Electrophile | Resulting Functional Group |

| Aldehydes | Benzaldehyde | Hydroxymethyl |

| Ketones | Acetone | Hydroxypropyl |

| Esters | Ethyl chloroformate | Carboxylic acid ester |

| Disulfides | Diphenyl disulfide | Thiophenyl |

| Halogen Sources | Iodine | Iodo |

Table 2. Examples of Electrophiles for the Synthesis of 7-Chloroquinoline Analogs via Regioselective Metalation.

Scale-Up Considerations and Process Optimization in this compound Production

Translating a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process optimization is crucial to ensure the synthesis is safe, cost-effective, reproducible, and yields a product of high purity. For this compound, this involves careful control over numerous parameters.

Drawing from established industrial processes for related quinoline carboxylic acid isomers, several key areas for optimization can be identified:

Reaction Kinetics and Control: On a large scale, managing reaction temperature is critical, as exotherms can lead to side reactions and safety hazards. Controlled, gradual addition of reagents, such as adding nitric acid over a period of 8 to 15 hours in an oxidation reaction, is a common strategy. google.com The choice of reactor, whether a traditional stirred-kettle (batch) or a continuous flow system like a tubular reactor, also significantly impacts control and throughput. google.com

Catalyst Efficiency: The selection and concentration of catalysts are optimized to maximize conversion while minimizing cost and waste. For example, in the oxidation of a methylquinoline to a quinoline carboxylic acid, catalysts like vanadium(V) oxide, sometimes in combination with cobalt(II) acetate, are used to drive the reaction to completion. google.com

Work-up and Purification: Isolation of the final product at scale requires robust and efficient methods. A common industrial technique involves precipitating the crude product by adjusting the pH of the reaction mixture, for instance, to a pH between 0.5 and 3. google.com The crude solid is then collected by filtration and purified, often by recrystallization from a suitable solvent system to achieve the desired purity. google.comgoogle.com

| Parameter | Laboratory Scale | Industrial Scale Consideration | Example from Patent Literature google.com |

| Reaction Vessel | Round-bottom flask | Stirred kettle, tubular reactor, bubble column | Use of a stirred kettle with a downstream tubular reactor is suggested. |

| Reagent Addition | Manual, rapid addition | Metered, controlled addition over hours | Nitric acid is added over 13 to 15 hours to control the reaction. |

| Temperature Control | Heating mantle, ice bath | Jacketed reactor with heating/cooling fluid | Reaction is maintained at a constant 140-160°C. |

| Product Isolation | Extraction, chromatography | Precipitation, filtration, centrifugation | Product is precipitated by dilution with water and pH adjustment to 0.5. |

| Purification | Flash chromatography | Recrystallization | The isolated residue is purified by recrystallization. |

Table 3. Comparison of Laboratory and Industrial Scale-Up Parameters for Quinoline Carboxylic Acid Synthesis.

Chemical Reactivity and Derivatization Strategies of 7 Chloro 6 Quinolinecarboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position is a key site for derivatization, enabling the introduction of various functional groups through standard organic transformations.

The carboxylic acid functional group of 7-Chloro-6-quinolinecarboxylic acid readily undergoes esterification and amidation, which are fundamental reactions for modifying its physicochemical properties or for linking it to other molecular fragments.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester. Common methods include Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). However, for more sensitive substrates, milder conditions are preferred. Activating agents such as dicyclohexylcarbodiimide (DCC) coupled with a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate ester formation at room temperature. researchgate.net Another efficient method involves the use of imidazole-based reagents, such as methyl imidazole carbamate (MImC), which act as chemoselective esterification agents. organic-chemistry.org These reactions typically proceed in high yields and tolerate a wide range of functional groups. organic-chemistry.org

Amidation: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation almost always requires the activation of the carboxylic acid to enhance its electrophilicity. Peptide coupling reagents are widely used for this purpose. A novel method promoted by potassium hexafluorophosphate (KPF₆) has been developed for the synthesis of both esters and amides under sustainable conditions, proving effective for a wide array of substrates. nih.gov The reaction scope is broad, allowing for the synthesis of diverse amide derivatives with good to excellent yields. nih.gov

Interactive Table: Representative Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst System | Key Features |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) / H₂SO₄ | Classic Fischer esterification; requires heat. |

| Esterification | Alcohol / DCC / DMAP | Mild conditions; suitable for sensitive substrates. researchgate.net |

| Esterification | Methyl Imidazole Carbamate (MImC) | Chemoselective; high yields. organic-chemistry.org |

| Amidation | Amine / HBTU, HATU, or EDCI/HOBt | Standard peptide coupling; high efficiency. |

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation of aromatic carboxylic acids depends significantly on the position of the carboxyl group and the presence of other substituents. For heteroaromatic systems like quinoline (B57606), the mechanism is often influenced by the nitrogen atom.

While direct decarboxylation of a carboxylic acid on a benzene (B151609) ring (as in the case of this compound) typically requires harsh conditions, the presence of the fused pyridine (B92270) ring can influence this reactivity. The decarboxylation of pyridinecarboxylic acids has been studied, particularly for picolinic acid (pyridine-2-carboxylic acid). The accepted mechanism is the Hammick reaction, which proceeds through a zwitterionic intermediate. cdnsciencepub.com In this pathway, the acid first forms a zwitterion, which then expels CO₂ to generate a nitrogen ylide intermediate that is subsequently protonated. cdnsciencepub.com

Quinolinic acid (pyridine-2,3-dicarboxylic acid) is known to decarboxylate readily in water to yield nicotinic acid. cdnsciencepub.com This enhanced reactivity is attributed to the carboxyl group at the C-2 position, adjacent to the ring nitrogen, which stabilizes the transition state. Since the carboxyl group in this compound is at C-6, it does not directly benefit from this type of stabilization by the nitrogen atom. Therefore, its decarboxylation would likely require more forcing conditions, such as high temperatures or the use of metal catalysts, like copper salts, which are known to facilitate decarboxylation of aromatic carboxylates. wikipedia.orgacs.org

Substitution Reactions on the Quinoline Ring System

The quinoline ring is susceptible to both nucleophilic and electrophilic substitution, with the regioselectivity being governed by the inherent electronic properties of the heterocyclic system and the directing effects of the existing chloro and carboxylic acid substituents.

Nucleophilic aromatic substitution (SₙAr) is a primary reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.org The quinoline ring system is inherently electron-poor due to the electronegative nitrogen atom, which facilitates SₙAr reactions.

Substitution at C-7: The chlorine atom at the C-7 position of this compound is the principal site for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile adds to the C-7 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the electronegative nitrogen atom of the quinoline ring, which provides significant stabilization. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring. A wide variety of nucleophiles can displace the C-7 chlorine, including amines, alkoxides, and thiolates, providing access to a broad range of 7-substituted quinoline derivatives. The reaction is favored by strong electron-withdrawing groups on the ring and often requires heat. nih.gov

Substitution at C-6: Standard SₙAr reactions require a leaving group, which is absent at the C-6 position. Therefore, direct nucleophilic displacement of a substituent at C-6 is not a feasible pathway under typical SₙAr conditions.

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally more difficult than on benzene due to the deactivating effect of the protonated nitrogen atom under acidic reaction conditions. The reaction, when it occurs, shows strong regioselectivity.

Regioselectivity: Electrophilic attack on quinoline preferentially occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.org The favored positions for substitution are C-5 and C-8. quimicaorganica.org In this compound, the outcome of an EAS reaction is determined by the combined directing effects of the existing substituents on the remaining C-5 and C-8 positions.

Chloro Group (at C-7): This is a deactivating but ortho, para-directing group. It directs incoming electrophiles to its ortho position (C-8) and its para position (C-5).

Carboxylic Acid Group (at C-6): This is a strongly deactivating and meta-directing group. It directs incoming electrophiles to its meta positions (C-8 is one such position).

Both substituents, therefore, favor substitution at C-8. The C-5 position is also activated by the para-directing chloro group. The stability of the cationic Wheland intermediate formed during the reaction determines the final product distribution. Attack at C-5 and C-8 allows for the positive charge to be delocalized within the benzene ring without placing it on the carbon adjacent to the electron-deficient pyridine ring, leading to more stable intermediates compared to attack at other positions. imperial.ac.uk Computational tools can be used to predict the most likely site of substitution by calculating the relative energies of the possible intermediates. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinoline Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The chlorine atom at the C-7 position of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling is one of the most widely used reactions in this class, involving the coupling of an organoboron species (like a boronic acid) with an organic halide. wikipedia.org The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond at C-7 to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Studies on 4,7-dichloroquinoline have shown that the C-7 chloro group can be selectively coupled with arylboronic acids under phosphine-free palladium catalysis. researchgate.net Similarly, the C-7 position of 2,4,7-trichloroquinazoline has been successfully functionalized using Suzuki coupling conditions, demonstrating the viability of this position for cross-coupling. nih.govnih.gov Other important palladium-catalyzed reactions applicable to the C-7 chloro position include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). sigmaaldrich.com

Interactive Table: Examples of Suzuki Coupling with Chloroquinolines

| Chloroquinoline Substrate | Boronic Acid | Catalyst/Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 7-Chloro-4-phenylquinoline | 78% researchgate.net |

| 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | 82% nih.gov |

Suzuki-Miyaura, Heck, and Sonogashira Coupling Strategies with this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the quinoline core. These reactions are fundamental in diversifying the 7-position of this compound and its derivatives.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely employed to synthesize aryl- or heteroaryl-substituted quinolines. For derivatives of this compound, the chloro group at the 7-position serves as the electrophilic partner. The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt and a phosphine ligand. mdpi.com A base, commonly potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid. mdpi.com The choice of solvent can influence the reaction efficiency, with common options including toluene, dioxane, and dimethylformamide (DMF). researchgate.net The carboxylic acid moiety at the 6-position is generally compatible with these reaction conditions, though it is often protected as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions and improve solubility. The synthesis of various 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones, which are cholinesterase inhibitors, has been achieved using Suzuki-Miyaura cross-coupling of the corresponding 7-bromo-quinazolinone intermediates. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 56 | mdpi.com |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | - | nih.gov |

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.org This strategy allows for the introduction of alkenyl groups at the 7-position of the quinoline core. Typical catalysts include palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), often in combination with phosphine ligands like tri(o-tolyl)phosphine. chu-lab.org The base, frequently a hindered amine such as triethylamine or tributylamine, is crucial for regenerating the active palladium(0) catalyst. beilstein-journals.org The reaction is generally carried out in a polar aprotic solvent like DMF or acetonitrile. The alkene coupling partner can be varied, with acrylates, styrenes, and other vinyl compounds being common substrates. organic-chemistry.org

| Catalyst System | Base | Solvent | Reactant | Product | Reference |

| Pd(OAc)₂ / (o-Tol)₃P | Bu₃N | DMF | Ethyl acrylate | Ethyl 3-(6-carboxyquinolin-7-yl)acrylate | chu-lab.org |

| PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | Styrene | 7-Styryl-6-quinolinecarboxylic acid | organic-chemistry.org |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is instrumental in synthesizing 7-alkynyl-substituted quinoline derivatives. The standard catalytic system consists of a palladium(0) complex, such as Pd(PPh₃)₄ or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) salt, typically copper(I) iodide (CuI). researchgate.net An amine base, like triethylamine or piperidine (B6355638), serves both as the base and often as the solvent. researchgate.net The reaction is highly efficient for coupling a variety of terminal alkynes, including phenylacetylene and propargyl alcohol, to the 7-position of the quinoline ring. beilstein-journals.orgresearchgate.net

| Catalyst System | Base | Solvent | Temperature | Reactants | Product | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp | This compound, Phenylacetylene | 7-(Phenylethynyl)-6-quinolinecarboxylic acid | - | researchgate.net |

| Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 50°C | Methyl 7-chloro-6-quinolinecarboxylate, Propargyl alcohol | Methyl 7-(3-hydroxyprop-1-yn-1-yl)-6-quinolinecarboxylate | - | beilstein-journals.org |

N-Alkylation and Other Nitrogen Heteroatom Reactions

The nitrogen atom of the quinoline ring is a key site for derivatization, allowing for the introduction of various alkyl and aryl groups. N-alkylation reactions can significantly modulate the electronic properties and biological activity of the resulting compounds.

Direct N-alkylation of the quinoline nitrogen in this compound derivatives can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates, in the presence of a base. researchgate.net Common bases used for this transformation include potassium carbonate or sodium hydride in a polar aprotic solvent like DMF. juniperpublishers.com The reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the quinoline nitrogen attacks the electrophilic carbon of the alkylating agent. In the context of quinazolinone derivatives, which share a similar nitrogen-containing heterocyclic core, N-alkylation has been shown to be regioselective, favoring substitution on the nitrogen atom of the heterocyclic ring system. juniperpublishers.com

Another powerful method for the synthesis of N-alkylated quinoline derivatives is through reductive amination. This approach often involves the initial reduction of the quinoline to a tetrahydroquinoline, followed by reaction with an aldehyde or ketone in the presence of a reducing agent. A one-pot tandem reduction and reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has been demonstrated using a boronic acid catalyst and Hantzsch ester as the hydride source. libretexts.org This metal-free method is advantageous as it proceeds under mild conditions and tolerates a variety of functional groups. libretexts.org

| Alkylating Agent | Base | Solvent | Temperature | Product | Reference |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 1-Methyl-7-chloro-6-quinolinecarboxylic acid derivative | researchgate.net |

| Benzyl Bromide | NaH | THF | Reflux | 1-Benzyl-7-chloro-6-quinolinecarboxylic acid derivative | juniperpublishers.com |

| Aldehyde / Hantzsch Ester | - | DCE | 60°C | N-Alkyl-1,2,3,4-tetrahydro-7-chloro-6-quinolinecarboxylic acid derivative | libretexts.org |

Applications of 7 Chloro 6 Quinolinecarboxylic Acid As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

7-Chloro-6-quinolinecarboxylic acid is recognized as a versatile intermediate in the synthesis of other heterocyclic compounds. The inherent reactivity of its structure allows it to be a starting point for developing a range of derivatives. The chloroquinoline core is a well-established pharmacophore, and this compound serves as a valuable precursor in the creation of molecules targeted for pharmaceutical and agrochemical research. chem960.com

The two primary functional groups are key to its role as a synthetic building block:

The carboxylic acid group (-COOH) is readily converted into other functional groups such as esters, amides, and acid chlorides. This flexibility is fundamental for linking the quinoline (B57606) scaffold to other molecular fragments. chem960.com

The chlorine atom (-Cl) can be substituted through various nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at the 7-position, which is a common strategy in medicinal chemistry to modulate the biological activity and properties of quinoline-based compounds.

These reactive sites allow for the systematic modification of the quinoline structure, leading to the generation of novel and complex heterocyclic systems.

Table 1: Key Reactive Sites of this compound for Synthesis

| Functional Group | Position | Common Reactions | Purpose in Synthesis |

|---|---|---|---|

| Carboxylic Acid | C6 | Esterification, Amidation, Reduction, Decarboxylation | Linkage to other molecules, modification of solubility and electronic properties. chem960.com |

| Chlorine Atom | C7 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of amines, ethers, and other nucleophiles to build molecular complexity. |

Role in the Development of Ligands for Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with proteins or other biological targets, allowing researchers to study their function in cells and organisms. The quinoline scaffold is a common feature in many biologically active molecules and, therefore, is an attractive core for the design of chemical probes.

While specific research detailing the use of this compound to create a particular chemical probe is not extensively documented in public literature, its structural motifs are highly relevant for this purpose. The development of such probes often involves a parent scaffold that can be systematically modified. This compound provides a platform for creating a series of derivatives where different groups can be attached at the 6- and 7-positions. This allows for the fine-tuning of binding affinity and selectivity for a target protein. An inactive analog, crucial for use as a negative control in experiments, could also be synthesized from this precursor, for instance, by removing the chlorine atom.

Utilization in the Construction of Functional Materials

Based on available research findings, there is currently limited information documenting the specific use of this compound in the construction of functional materials. The primary application of this compound and its derivatives appears to be concentrated in the areas of medicinal chemistry and life sciences.

Contributions to Libraries for High-Throughput Screening in Drug Discovery Programs (Pre-clinical)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the testing of vast collections of chemical compounds against a biological target to identify "hits". These compound libraries are designed to be structurally diverse to maximize the chances of finding a novel lead molecule.

This compound and its derivatives are ideal candidates for inclusion in such screening libraries for several reasons:

Drug-Like Scaffold : The quinoline core is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many known drugs.

Structural Diversity : As a versatile building block, it can be used to generate a large number of distinct, yet related, compounds by modifying its reactive functional groups. This creates a focused library around the quinoline core.

Physicochemical Properties : The carboxylic acid group enhances aqueous solubility, a desirable property for compounds used in biological assays. chem960.com

Commercial and institutional HTS libraries are often built by purchasing unique chemical building blocks and intermediates from various suppliers to then create proprietary collections of novel compounds. The availability of quinoline carboxylic acids from chemical vendors facilitates their incorporation into these drug discovery programs.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ester |

| Amide |

Structure Activity Relationship Sar and Molecular Design Studies of 7 Chloro 6 Quinolinecarboxylic Acid Derivatives

Principles of Ligand Design Based on the 7-Chloro-6-quinolinecarboxylic Acid Scaffold

The this compound scaffold serves as a versatile and privileged nucleus in the rational design of biologically active agents. nih.govnih.gov Its rigid bicyclic structure provides a defined orientation for substituent groups, making it an ideal starting point for developing ligands that can bind with high affinity and specificity to biological targets. A fundamental principle in designing ligands based on this scaffold is the strategic placement of functional groups that can engage in specific interactions with a target receptor or enzyme active site. semanticscholar.org

A key feature of this scaffold is the carboxylic acid group, which is often crucial for biological activity. In many instances, the carboxylate anion acts as a critical "anchor," forming strong ionic interactions or salt bridges with positively charged residues, such as arginine, in a binding pocket. nih.gov It can also participate in hydrogen bond interactions, further stabilizing the ligand-target complex. nih.gov For example, in the design of inhibitors for dihydroorotate dehydrogenase (DHODH), the carboxylate of the quinoline (B57606) scaffold is essential for forming a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47). nih.gov

Another design principle involves the use of the quinoline ring system to orient other functional moieties for optimal binding. The planar nature of the quinoline core allows for stacking interactions with aromatic residues in the binding site. nih.gov Furthermore, linkers, such as an amide function at position 3, can be used to connect the quinoline scaffold to other key structural fragments, like a bi-aryl urea moiety. This design can create a pseudo six-membered ring through an intramolecular hydrogen bond, which helps to properly orient the additional fragments for enhanced interaction with key amino acids and hydrophobic pockets within the active site. nih.gov The chlorine atom at the 7-position is not merely a placeholder; its electron-withdrawing nature and lipophilicity can significantly influence the molecule's pharmacokinetic properties and binding affinity. mdpi.com

Elucidation of Substituent Effects on Molecular Recognition and Binding Affinities

The biological activity of derivatives based on the this compound scaffold is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies have identified several critical regions on the quinoline core where modifications can dramatically alter molecular recognition and binding affinity. nih.gov

One of the most significant factors is the substitution on the benzo portion of the quinoline ring. The presence and position of halogen atoms can profoundly impact potency. For instance, in studies of antiviral agents targeting the respiratory syncytial virus (RSV), the position of a chloro group on the quinoline ring showed a clear order of inhibitory activity, with 6-Cl being more potent than 7-Cl, which in turn was more potent than 5-Cl. nih.gov In the context of anticancer agents targeting VEGFR-2, derivatives with a 6-chloro substituent generally exhibit better activity than their 6-fluoro counterparts. nih.gov The introduction of halogens can enhance lipophilicity, which may improve cell membrane permeability, and can also strengthen binding at the target site. mdpi.com

Substituents at other positions also play a critical role. For inhibitors of DHODH, the C2 position requires bulky hydrophobic substituents for optimal activity, while the C4 position has a strict requirement for the carboxylic acid group. nih.gov Replacing a flexible cyclohexyl group at C2 with a planar phenyl ring can enhance potency, likely due to favorable stacking interactions. nih.gov

The effect of substituents on an attached phenyl ring has also been extensively studied. In a series of quinoline-3-carboxamide derivatives evaluated for anticancer activity against the HepG2 cell line, the nature of the substituent on a terminal phenyl ring significantly influenced cytotoxicity.

| Compound | R1 (Position 6) | R2 (Terminal Phenyl) | IC50 (μM) vs. HepG2 nih.gov |

|---|---|---|---|

| 10d | Cl | 2-CH3 | 1.07 |

| 10e | Cl | 4-CH3 | 0.88 |

| 10i | Cl | 4-isopropyl | 1.60 |

| 10m | F | 2-CH3 | 13.01 |

| 10p | F | 4-isopropyl | 8.14 |

| Sorafenib (Reference) | - | - | 8.38 |

As shown in the table, compounds with a 4-methyl (10e) or 2-methyl (10d) group on the terminal phenyl ring displayed potent activity. nih.gov The data clearly demonstrates that electron-releasing groups like methyl and isopropyl can be beneficial for activity, and that chloro-substituted quinolines are more potent than their fluoro-substituted analogs in this series. nih.gov

Conformational Analysis and Steric Hindrance in Quinolinecarboxylic Acid Derivatives

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis of quinolinecarboxylic acid derivatives focuses on the spatial arrangement of atoms and substituent groups and the energy associated with these arrangements. The relative stability of different conformers is determined by factors including steric and electronic interactions. fiveable.me

Steric hindrance, which arises from unfavorable repulsive interactions when atoms or groups are forced into close proximity, plays a significant role in the activity of these derivatives. fiveable.meutdallas.edu Bulky substituents can limit the molecule's conformational freedom, either by locking it into a specific, favorable conformation for binding or by preventing it from adopting the necessary shape. nih.gov For example, the addition of a methyl group at the C3 position of a quinoline ring was hypothesized to limit conformational freedom, which can be beneficial for activity by reducing the entropic penalty of binding. nih.gov

However, steric effects can also be detrimental. If a substituent is too large, it can lead to undesirable steric clashes with the target protein, weakening the binding affinity. nih.gov This is often observed when comparing a series of analogs with increasingly larger substituents. A larger group in a constrained space will experience greater steric strain, which is the increase in potential energy due to these repulsive interactions. fiveable.meutdallas.edu This strain, sometimes called A-strain or 1,3-strain in cyclic systems, can destabilize the binding conformation. utdallas.edu Therefore, the size and placement of substituents must be carefully optimized to avoid negative steric interactions while maximizing favorable contacts with the target.

Pharmacophore Modeling and Lead Optimization Strategies (Pre-clinical, molecular level)

Pharmacophore modeling is a powerful computational tool used in the early, pre-clinical stages of drug discovery to identify and optimize lead compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govresearchgate.net

The process begins by generating a pharmacophore model, which can be done in two primary ways. A ligand-based model is created by superimposing a set of known active molecules and extracting their common chemical features. researchgate.net Alternatively, a structure-based model can be derived from the crystal structure of the target protein with a ligand bound in its active site. nih.gov For the this compound scaffold, a model would typically include features representing the aromatic quinoline core, a hydrogen bond acceptor (from the carboxylic acid), and specific hydrophobic regions corresponding to key substituents.

Once a pharmacophore model is validated, it is used as a 3D query in a process called virtual screening. nih.gov Large databases containing millions of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. nih.gov This allows for the rapid identification of novel chemical scaffolds that are likely to be active, significantly narrowing the field of compounds for experimental testing.

The hits identified from virtual screening serve as starting points for lead optimization. This is an iterative process of designing, synthesizing, and testing new analogs to improve properties like potency, selectivity, and metabolic stability. nih.gov For example, a lead compound based on the quinoline scaffold might be systematically modified by altering substituents on the ring system. The resulting derivatives are then tested for their inhibitory activity (e.g., determining IC50 values). nih.gov This SAR data is then used to refine the pharmacophore model and guide the design of the next generation of compounds. This cycle of design, synthesis, and evaluation is repeated to produce a highly potent and selective drug candidate. nih.gov

Computational and Theoretical Investigations of 7 Chloro 6 Quinolinecarboxylic Acid

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 7-Chloro-6-quinolinecarboxylic acid. These calculations provide detailed information about the molecule's geometry, electronic distribution, and orbital energies.

Researchers utilize these methods to determine key electronic parameters that govern the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. capes.gov.br A smaller gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions.

In a study on a related compound, (5,7-dichloro-quinolin-8-yloxy) acetic acid, DFT calculations were employed to investigate the electronic delocalization and the HOMO-LUMO energy gap, providing insights into its stability and reactivity. capes.gov.br Similarly, for 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, both HF and DFT methods with a 6-31+G(d,p) basis set were used to analyze its structural and spectroscopic features, demonstrating the utility of these methods for quinoline (B57606) derivatives. iosrjournals.org These calculations help in understanding how substituents, like the chloro group on the quinoline core, influence the electronic properties and, consequently, the reactivity of the molecule.

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. capes.gov.br |

| Electron Density | Distribution of electrons around the molecule. | Identifies nucleophilic and electrophilic sites. |

Molecular Docking and Dynamics Simulations of this compound Derivatives with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as a derivative of this compound, and a biological macromolecule (receptor), typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method involves placing the ligand into the active site of the receptor and evaluating the binding affinity using a scoring function. For example, derivatives of the quinoline scaffold have been studied as potential inhibitors for various biological targets. In one study, quinoline derivatives were docked into the active site of HIV reverse transcriptase to assess their potential as inhibitors. nih.gov Another study focused on docking quinoline derivatives against DNA gyrase, a target for anti-tuberculosis agents. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Following docking, molecular dynamics simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to assess the stability of the predicted binding mode and the flexibility of the ligand and the active site. chemrxiv.org

Table 2: Steps in Molecular Docking and Dynamics Simulations

| Step | Technique | Purpose |

| 1. Preparation | Receptor & Ligand Setup | Prepare the 3D structures of the protein target and the ligand derivative. |

| 2. Docking | AutoDock, PyRx | Predict the binding pose and affinity of the ligand in the protein's active site. nih.gov |

| 3. Scoring | Scoring Functions | Rank potential drug candidates based on their predicted binding energy. |

| 4. Analysis | Visualization Software | Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. nih.gov |

| 5. MD Simulation | GROMACS, AMBER | Simulate the dynamic behavior of the ligand-receptor complex to assess its stability. |

Prediction of Spectroscopic Properties and Vibrational Analysis

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural confirmation and analysis. For this compound and its analogs, DFT and HF calculations are used to predict vibrational spectra, such as Infrared (IR) and Raman spectra.

A detailed vibrational analysis was performed on the related compound 7-chloro-4-hydroxy-3-quinolinecarboxylic acid using both HF and DFT (B3LYP) methods with the 6-31+G(d,p) basis set. iosrjournals.org The calculated harmonic vibrational frequencies were scaled to improve agreement with experimental results. This process allows for a complete and accurate assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-Cl vibrations, and ring modes. iosrjournals.org Discrepancies between calculated and experimental frequencies can often be attributed to the fact that calculations are performed on a single molecule in the gas phase, whereas experiments are conducted on bulk samples in a solid or liquid state. iosrjournals.org

The ability to computationally predict spectra is invaluable for identifying and characterizing new compounds and for understanding their structural details at a molecular level.

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Quinoline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| O-H Stretch | ~3400 | ~3450 | Carboxylic acid hydroxyl group |

| C=O Stretch | ~1700 | ~1720 | Carboxylic acid carbonyl group |

| C-Cl Stretch | ~360 | Not observed in experimental IR | Chloro group vibration iosrjournals.org |

| Aromatic C-H Stretch | ~3100 | ~3080 | Quinoline ring C-H bonds |

| Note: The data in this table is illustrative and based on typical values for quinoline carboxylic acids. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is instrumental in drug design and optimization, as it allows for the prediction of the activity of novel compounds before they are synthesized. chemrxiv.org

The process of developing a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Using statistical methods or machine learning algorithms, a mathematical model is then built to correlate these descriptors with the observed biological activity. nih.gov

For quinoline derivatives, QSAR models have been successfully developed to predict their activity as anti-tubercular agents and as inhibitors of P-glycoprotein in cancer multidrug resistance. nih.govnih.gov A robust QSAR model, validated by statistical parameters such as the coefficient of determination (R²), can be used to screen virtual libraries of compounds and to guide the design of new derivatives of this compound with enhanced potency. nih.gov

Table 4: Workflow of a QSAR Study

| Step | Description |

| Dataset Selection | A set of molecules with experimentally determined biological activities is chosen. nih.gov |

| Descriptor Calculation | Numerical descriptors representing the physicochemical properties of the molecules are calculated. nih.gov |

| Model Building | A mathematical model is created using techniques like multiple linear regression or machine learning to link descriptors to activity. |

| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| Prediction | The validated model is used to predict the biological activity of new, unsynthesized compounds. |

Advanced Spectroscopic and Chromatographic Characterization in Research on 7 Chloro 6 Quinolinecarboxylic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of 7-Chloro-6-quinolinecarboxylic acid and its derivatives. By providing highly accurate mass measurements, HRMS allows for the calculation of the molecular formula, which is a critical first step in structural elucidation.

For instance, the molecular formula of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been confirmed as C₁₆H₈ClF₂NO₃ using HRMS. nih.gov This level of precision helps to distinguish between compounds with very similar nominal masses. The technique is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze complex mixtures and identify individual components. In tandem mass spectrometry (MS/MS) experiments, the parent ion of the target compound is fragmented, and the resulting fragmentation pattern provides further structural information, confirming the connectivity of the quinoline (B57606) core and its substituents.

Table 1: Exemplary HRMS Data for a this compound Derivative

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₈ClF₂NO₃ | nih.gov |

| Molecular Weight | 335.69 g/mol | nih.gov |

| Exact Mass | 335.0160771 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of a quinoline derivative, the aromatic protons typically appear in the downfield region (δ 7-9 ppm), with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the quinoline ring. For example, in a related compound, 6-chloro-2,4-diphenyl-quinoline, the aromatic protons resonate between δ 7.44 and 8.20 ppm. rsc.org The carboxylic acid proton of this compound is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to hydrogen bonding. pressbooks.pub

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carboxyl carbon is typically observed in the range of 165-185 ppm. pressbooks.pub The carbons of the quinoline ring appear in the aromatic region (δ 100-150 ppm), with their exact shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. Furthermore, NMR can be used to study tautomeric equilibria, for example, the keto-enol tautomerism that can occur in related hydroxyquinolines. iosrjournals.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Quinolines

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | rsc.org |

| ¹H | Carboxylic Acid (-COOH) | > 10 (often broad) | pressbooks.pub |

| ¹³C | Carbonyl (C=O) | 165 - 185 | pressbooks.pub |

| ¹³C | Aromatic (Ar-C) | 100 - 150 | rsc.org |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Studies

The FT-IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. A very broad O-H stretching vibration is typically observed in the region of 2500-3300 cm⁻¹. pressbooks.publibretexts.org The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org The exact position of this band can be influenced by hydrogen bonding and conjugation. nih.gov The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline system are often prominent in the Raman spectrum. In some cases, fluorescence from the compound can interfere with the Raman signal. iosrjournals.org

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes to specific atomic motions within the molecule. iosrjournals.orgnih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | pressbooks.publibretexts.org |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 | pressbooks.publibretexts.org |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | libretexts.org |

| C-Cl | Stretching | 850 - 550 | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single crystal X-ray diffraction study would reveal the planar structure of the quinoline ring system and the orientation of the carboxylic acid and chloro substituents. It would also elucidate the hydrogen bonding network formed by the carboxylic acid groups, which often leads to the formation of dimers in the solid state. mdpi.com The crystal structure of a related compound, 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has been reported, providing insights into the packing of similar quinolone structures. mdpi.com

Advanced Chromatographic Techniques (e.g., Chiral HPLC, UPLC-MS) for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from related impurities or isomers. sielc.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose.

Reverse-phase HPLC is commonly used, where the compound is separated on a non-polar stationary phase with a polar mobile phase. sielc.com The use of a mass spectrometer as a detector (LC-MS) provides both retention time and mass-to-charge ratio information, enhancing the specificity of the analysis. For faster separations and higher resolution, UPLC, which utilizes smaller particle size columns, can be employed. sielc.com

In cases where this compound is part of a chiral synthesis or resolution, chiral HPLC is necessary to determine the enantiomeric excess. sigmaaldrich.com This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Derivatization Strategies for Enhanced Chromatographic Detection in Research

For carboxylic acids that lack a strong chromophore or fluorophore, derivatization can be employed to enhance their detection by UV or fluorescence detectors in HPLC. nih.govresearchgate.net This involves chemically modifying the carboxylic acid group with a reagent that introduces a detectable tag.

Common derivatization strategies for carboxylic acids include esterification or amidation with a fluorescent or UV-active reagent. nih.govnih.gov For example, a fluorescent tag can be introduced by reacting the carboxylic acid with a fluorescent hydrazine (B178648) or amine in the presence of a coupling agent. chromforum.org This significantly increases the sensitivity of the analytical method, allowing for the detection of trace amounts of the analyte. nih.gov While direct analysis of this compound is often possible due to the UV absorbance of the quinoline ring, derivatization can be a valuable tool when higher sensitivity is required or when analyzing complex biological matrices. nih.gov

Emerging Research Applications and Future Directions for 7 Chloro 6 Quinolinecarboxylic Acid

Development of 7-Chloro-6-quinolinecarboxylic Acid for Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to construct complex and functional architectures. This compound possesses key structural features that make it a promising building block for the design of novel supramolecular assemblies.

The self-assembly of quinoline (B57606) derivatives is often driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. The carboxylic acid group at the 6-position of this compound is a potent hydrogen bond donor and acceptor. This functional group can participate in the formation of robust and predictable hydrogen-bonded networks, a cornerstone of crystal engineering and supramolecular design. For instance, carboxylic acids are known to form dimeric structures through hydrogen bonding between the carboxyl groups.

Furthermore, the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, potentially leading to the formation of specific intermolecular hydrogen bonds with the carboxylic acid group of a neighboring molecule. This interplay between the carboxylic acid and the quinoline nitrogen can give rise to well-defined supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. The planarity of the quinoline ring system also facilitates π-π stacking interactions, further stabilizing the self-assembled structures. The presence of the chloro substituent at the 7-position can introduce additional weak interactions, such as halogen bonding, which can be exploited to fine-tune the packing of the molecules in the solid state.

The solvent used for crystallization or self-assembly plays a critical role in determining the final architecture. Different solvents can influence which intermolecular interactions dominate, leading to the formation of different polymorphs or assembled structures with varying properties. While direct studies on the self-assembly of this compound are not yet abundant, the principles gleaned from related quinolinecarboxylic acid systems suggest a high potential for this molecule to form diverse and functional supramolecular materials, such as organogels and crystalline frameworks.

| Functional Group | Potential Role in Self-Assembly | Relevant Interactions |

| Carboxylic Acid | Primary hydrogen bonding motif | O-H···O hydrogen bonds |

| Quinoline Nitrogen | Hydrogen bond acceptor | N···H-O hydrogen bonds |

| Quinoline Ring | π-π stacking platform | Aromatic stacking interactions |

| Chloro Substituent | Halogen bonding donor | Cl···O/N interactions |

Potential in Bioorthogonal Chemistry and Chemical Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has revolutionized our ability to study biological systems in their native environment. Quinoline derivatives are increasingly being explored as scaffolds for the development of fluorescent probes due to their favorable photophysical properties.

The quinoline core of this compound can serve as a fluorophore, and its fluorescence properties can be modulated by its substituents. The carboxylic acid group offers a convenient handle for bioconjugation, allowing the molecule to be attached to biomolecules of interest. The chloro substituent can also be a site for further chemical modification to tune the molecule's properties or to introduce additional functionalities.

While this compound itself may not be directly bioorthogonal, it can be a precursor for the synthesis of chemical probes. For instance, the carboxylic acid could be converted to a more reactive functional group that can participate in a bioorthogonal ligation reaction. The inherent fluorescence of the quinoline core would then allow for the visualization and tracking of the labeled biomolecule within a cell. The development of quinoline-based probes for sensing various analytes and biological processes is an active area of research.

Integration into Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The synthesis of substituted quinolinecarboxylic acids can be complex, often requiring multiple steps and harsh reaction conditions.

The integration of the synthesis of this compound into a continuous flow process holds significant promise. Various methods for the synthesis of the quinoline core, such as the Doebner-von Miller reaction or the Gould-Jacobs reaction, could potentially be adapted to a flow regime. The carboxylation step to introduce the carboxylic acid group could also be performed in a continuous manner, for example, by using a tube-in-tube reactor for the introduction of carbon dioxide gas.

Challenges and Opportunities in the Academic Research of Substituted Quinolinecarboxylic Acids

The academic research of substituted quinolinecarboxylic acids, including this compound, is a field ripe with both challenges and opportunities.

Challenges:

Synthesis: The synthesis of specifically substituted quinolines can be challenging. Traditional methods often lack regioselectivity and may require harsh conditions, limiting the functional group tolerance. The development of novel, efficient, and selective synthetic methodologies is a continuous challenge.

Structure-Activity Relationship (SAR) Studies: A thorough understanding of the relationship between the substitution pattern and the biological or material properties requires the synthesis and screening of a large number of analogs. This can be a time-consuming and resource-intensive process.

Limited Direct Research: For specific, less-common derivatives like this compound, there is often a lack of direct research, making it necessary to extrapolate from more well-studied analogs.

Opportunities:

Drug Discovery: Substituted quinolinecarboxylic acids have a rich history in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The unique substitution pattern of this compound makes it an attractive candidate for further biological evaluation and as a scaffold for the development of new therapeutic agents.

Materials Science: As discussed, the potential of these molecules in supramolecular chemistry and materials science is significant. There are opportunities to design and synthesize novel functional materials with tailored optical, electronic, or recognition properties.

Catalysis: The quinoline motif can act as a ligand for metal catalysts. The functional groups on this compound could be used to anchor the molecule to a support, creating novel heterogeneous catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.